An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)propan-1-ol
An In-depth Technical Guide to 3-Bromo-2-(bromomethyl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-(bromomethyl)propan-1-ol is a bifunctional organic compound featuring both primary alcohol and alkyl halide functionalities. Its structure, consisting of a propanol backbone with two bromine substituents, makes it a versatile intermediate in organic synthesis. The presence of reactive bromine atoms and a hydroxyl group allows for a variety of chemical transformations, rendering it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides a comprehensive overview of its chemical properties, synthesis, and reactivity.
Core Chemical Properties
The physical and chemical properties of 3-Bromo-2-(bromomethyl)propan-1-ol are essential for its application in a laboratory setting. These properties dictate the conditions required for its storage, handling, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 106023-63-6 | [1][2] |
| Molecular Formula | C₄H₈Br₂O | [1][2] |
| Molecular Weight | 231.91 g/mol | [1][2] |
| Melting Point | 66 °C to 69 °C | [1] |
| Boiling Point | ~131 °C at 2.5 mmHg | [1] |
| Appearance | White solid | [3][4] |
| Solubility | Soluble in organic solvents; limited solubility in water.[1] | |
| IUPAC Name | 3-bromo-2-(bromomethyl)propan-1-ol | [2] |
| InChI | InChI=1S/C4H8Br2O/c5-1-4(2-6)3-7/h4,7H,1-3H2 | [2] |
| SMILES | C(C(CBr)CBr)O | [2] |
Reactivity and Chemical Behavior
The chemical reactivity of 3-Bromo-2-(bromomethyl)propan-1-ol is primarily governed by its two reactive centers: the bromine-bearing carbons and the hydroxyl group. The bromine atoms are susceptible to nucleophilic substitution, while the overall structure can undergo elimination reactions under specific conditions.[1]
Key Reactions
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Nucleophilic Substitution: The bromine atoms serve as good leaving groups and can be readily displaced by a variety of nucleophiles, such as amines and alcohols, to form new carbon-heteroatom bonds.[1]
-
Elimination Reactions: In the presence of a strong base, the compound can undergo elimination reactions to yield alkenes.[1]
-
Decomposition: Under basic conditions, 3-Bromo-2-(bromomethyl)propan-1-ol has been observed to decompose, forming intermediates like 3-bromomethyl-3-hydroxymethyloxetane.[1]
The significant steric hindrance resulting from the multiple bromine atoms can influence the rate and outcome of its reactions.[1]
Caption: General reactivity pathways of 3-Bromo-2-(bromomethyl)propan-1-ol.
Experimental Protocols
Synthesis
General Synthesis Method:
-
Starting Material Preparation: A suitable propan-1-ol derivative is dissolved in an anhydrous solvent, such as tetrahydrofuran (THF), to facilitate the reaction.[1]
-
Bromination: A brominating agent, like bromine or phosphorus tribromide, is slowly added to the solution under controlled temperature conditions to manage the exothermic nature of the reaction.[1]
-
Reaction: The mixture is stirred for a defined period, typically at or below room temperature, to allow the reaction to proceed to completion.
-
Purification: Upon completion, the product is purified using standard laboratory techniques such as distillation or chromatography to yield high-purity 3-Bromo-2-(bromomethyl)propan-1-ol.[1]
Caption: A generalized workflow for the synthesis and purification of 3-Bromo-2-(bromomethyl)propan-1-ol.
Safety and Handling
As with all halogenated organic compounds, 3-Bromo-2-(bromomethyl)propan-1-ol should be handled with care in a well-ventilated fume hood.[4] Personal protective equipment, including gloves and safety glasses, should be worn at all times to avoid contact with skin and eyes.[5]
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water and consult a physician.[5]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[5]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5]
The compound is incompatible with strong oxidizing agents.[6] Store in a cool, dry, and dark location in a tightly sealed container.[4]
Conclusion
3-Bromo-2-(bromomethyl)propan-1-ol is a valuable reagent in organic synthesis due to its dual reactivity. Its ability to undergo nucleophilic substitution and elimination reactions makes it a versatile building block for constructing more complex molecular architectures. A thorough understanding of its chemical properties and safe handling procedures is crucial for its effective and safe utilization in research and development, particularly within the pharmaceutical industry.
References
- 1. Buy 3-Bromo-2-(bromomethyl)propan-1-ol (EVT-1169152) | 106023-63-6 [evitachem.com]
- 2. 3-Bromo-2-(bromomethyl)propan-1-ol | C4H8Br2O | CID 14606348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-2,2-bis(bromomethyl)propanol | 1522-92-5 [chemicalbook.com]
- 4. 3-Bromo-2,2-bis(bromomethyl)propanol(1522-92-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
